molecular formula C16H14ClN3O3S B195223 Dehydroindapamide CAS No. 63968-75-2

Dehydroindapamide

Cat. No. B195223
CAS RN: 63968-75-2
M. Wt: 363.8 g/mol
InChI Key: LWCDXWWLUHMMJI-UHFFFAOYSA-N
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Description

Dehydroindapamide is a derivative of Indapamide, which is a thiazide-like diuretic drug used in the treatment of hypertension, as well as decompensated heart failure .


Synthesis Analysis

The synthesis of Dehydroindapamide involves the dehydrogenation of the Indoline functional group to an Indole through a pathway involving cytochromes P450 . The NMR spectra of synthetic Dehydroindapamide showed that the signals for the single proton at C-2 and two protons at C-3 of Indapamide were abolished, and instead a new singlet at 6.34 ppm appeared . These results are consistent with the formation of an Indole product from an Indoline .


Molecular Structure Analysis

The molecular structure of Dehydroindapamide can be analyzed using various techniques such as NMR spectroscopy . The strong correlation between the proton signal at 6.34 ppm and the carbon signal at 99.4 ppm observed in the HMBC spectrum clearly indicated that the saturated carbons of the parent compound are now aromatic carbons with a chemical shift consistent with Indole compounds .


Chemical Reactions Analysis

The chemical reactions involving Dehydroindapamide primarily include its dehydrogenation to its corresponding Indole form, as well as hydroxylation and epoxidation metabolites . The efficiency of Indapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of Indoline dehydrogenation .

Scientific Research Applications

Application in the Field of Cancer Research

  • Scientific Field : Cancer Research .
  • Summary of the Application : Indole derivatives, including Dehydroindapamide, have been used as biologically active compounds for the treatment of cancer cells . They play a significant role in cell biology and have attracted increasing attention in recent years .

Application in Drug Metabolism Studies

  • Scientific Field : Drug Metabolism .
  • Summary of the Application : Dehydroindapamide has been studied for its metabolic pathways, including dehydrogenation, by cytochromes P450 .
  • Methods of Application : The study identified several metabolic pathways of Dehydroindapamide in vitro with human liver microsomes and recombinant CYP3A4 . These pathways include dehydrogenation of Dehydroindapamide to its corresponding indole form, and also hydroxylation and epoxidation metabolites .
  • Results or Outcomes : The efficiency of Dehydroindapamide dehydrogenation by CYP3A4 was found to be approximately 10-fold greater than that of indoline dehydrogenation .

properties

IUPAC Name

4-chloro-N-(2-methylindol-1-yl)-3-sulfamoylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-9H,1H3,(H,19,21)(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCDXWWLUHMMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10213806
Record name Dehydroindapamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydroindapamide

CAS RN

63968-75-2
Record name Dehydroindapamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063968752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydroindapamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10213806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROINDAPAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AZ0ETT16DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Sun, C Moore, PM Dansette, S Kumar… - Drug metabolism and …, 2009 - ASPET
… NMR spectra of synthetic dehydroindapamide: 1 H NMR aromatic region of dehydroindapamide in D 6 -DMSO (A) and HMBC spectrum showing proton-carbon correlations (B) ( 1 H on …
Number of citations: 32 dmd.aspetjournals.org
H Sun, C Moore, PM Dansette, S Kumar… - Drug metabolism and …, 2009 - ncbi.nlm.nih.gov
… The ability of CYP3A4R212A to produce dehydroindapamide was compared to that of the CYP3A4 native enzyme in a reconstituted system. The mutant enzyme dehydrogenated …
Number of citations: 1 www.ncbi.nlm.nih.gov
L Zhou - Handbook of Metabolic Pathways of Xenobiotics, 2014 - Wiley Online Library
… NADPH-dependent metabolites, namely, 5-hydroxyindapamide (2), 3-oxy-5-hydroxy-indapamide (3), 3-oxyindapamide (4), 5-hydroxydehydroindapamide (5), and dehydroindapamide (…
Number of citations: 0 onlinelibrary.wiley.com
CD Moore - 2009 - scholar.archive.org
Raloxifene was approved in 2007 by the FDA for the chemoprevention of breast cancer in postmenopausal women with osteoporosis and in postmenopausal women at high risk for …
Number of citations: 0 scholar.archive.org
RB Ganduri, DMR Tippa, J Reddy - Int. J. Pharm. Res. Sci, 2014 - researchgate.net
A stability indicating RP-HPLC method for the determination of related substances of perindopril erbumine (PDE) and indapamide (IND) from combined tablet dosage form was …
Number of citations: 4 www.researchgate.net
SM Choi, CY Kang, BJ Lee, JB Park - Current Drug Metabolism, 2017 - ingentaconnect.com
Background: Recently, pharmaceutical research has focused on in vitro-in vivo correlation as a novel challenge, and in silico modeling has been an important component. As in silico …
Number of citations: 10 www.ingentaconnect.com

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